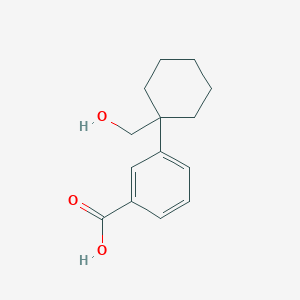

3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds similar to 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid often involves the use of organoboron compounds, which are highly valuable building blocks in organic synthesis . Protocols exist for the functionalizing deboronation of alkyl boronic esters, but protodeboronation is not well developed . Catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters has been reported, utilizing a radical approach .Molecular Structure Analysis

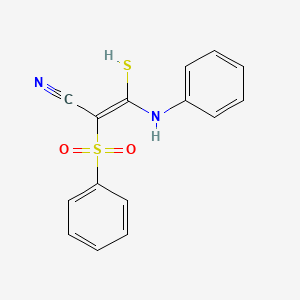

The molecular structure of 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid is characterized by a benzoic acid group attached to a hydroxymethyl-substituted cyclohexyl group. The compound contains a total of 41 bonds, including 20 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), 2 hydroxyl groups, and 1 primary alcohol .Chemical Reactions Analysis

The chemical reactions involving compounds similar to 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid often involve reactions at the benzylic position . For example, free radical reactions can occur with N-bromosuccinimide (NBS), where the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical can then remove a hydrogen atom to form succinimide (SH) .科学的研究の応用

Catalytic Hydrogenation

This compound can be used in the catalytic hydrogenation of benzoic acid . The hydrogenation of carboxylic acids or their esters poses major challenges, as among the carbonyl compounds, the acid/ester carbonyl is less reactive than that of ketone and aldehyde . The formation of alcohols by the hydrogenation of the carbonyl group is one of the important reactions, for academia as well as industry .

Antibacterial Activities

The compound has been found in plant oils, which have been traditionally used for their antimicrobial properties . Systematic investigations into their efficacy against foodborne pathogens are necessary for potential applications in food preservation .

Antiviral Activity

The compound has potential antiviral activity. It has been suggested that it might be a mild NA inhibitor that could be employed in the treatment of drug-resistant viral infections .

Drug Synthesis

The compound is used in drug synthesis. It is a versatile chemical compound used in various scientific research studies due to its unique properties.

Polymer Chemistry

The compound finds applications in polymer chemistry. It showcases its potential as an essential building block for innovative advancements.

Material Science

In material science, the compound is used due to its unique properties. It is an essential building block for innovative advancements in this field.

作用機序

While the specific mechanism of action for 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid is not known, benzoic acid, a related compound, is known to be conjugated to GLYCINE in the liver and excreted as hippuric acid . As the sodium salt form, sodium benzoate, it is used as a treatment for urea cycle disorders due to its ability to bind amino acids .

Relevant Papers Several papers have been identified that may be relevant to 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid. These include a paper on the catalytic protodeboronation of pinacol boronic esters , a paper on the mechanism and kinetic study of the reaction of benzoic acid with OH, NO3, and SO4 radicals in the atmosphere , and several papers related to the properties and uses of benzoic acid . These papers could provide further insights into the properties and potential uses of 3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid.

特性

IUPAC Name |

3-[1-(hydroxymethyl)cyclohexyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-10-14(7-2-1-3-8-14)12-6-4-5-11(9-12)13(16)17/h4-6,9,15H,1-3,7-8,10H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUAHCMAJXHRGQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)C2=CC=CC(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-(Hydroxymethyl)cyclohexyl)benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2724661.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-4-morpholinobenzamide](/img/structure/B2724664.png)

![N-(2-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2724665.png)

![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-methylbenzamide](/img/structure/B2724671.png)

![5-ethyl-3-oxo-2-phenyl-N-(thiazol-2-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2724672.png)

![(3-(methylthio)phenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2724673.png)

![1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol](/img/structure/B2724674.png)

![ethyl {[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B2724681.png)

![N-(4-bromo-2-fluorophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2724682.png)

![6-(2-hydroxypropyl)-4-(m-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2724683.png)